
2-(3-Iodophenyl)-3-phenylacrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Iodophenyl)-3-phenylacrylonitrile is an organic compound that belongs to the class of acrylonitriles It is characterized by the presence of an iodine atom attached to the phenyl ring and a nitrile group attached to the acrylonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodophenyl)-3-phenylacrylonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base .
Reaction Conditions:
Catalyst: Palladium(II) acetate
Base: Potassium carbonate
Solvent: Tetrahydrofuran (THF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Iodophenyl)-3-phenylacrylonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Sodium azide (NaN₃) or other nucleophiles in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 3-iodobenzophenone or 3-iodobenzoic acid.
Reduction: Formation of 2-(3-iodophenyl)-3-phenylpropanamine.
Substitution: Formation of 2-(3-azidophenyl)-3-phenylacrylonitrile.
Aplicaciones Científicas De Investigación
2-(3-Iodophenyl)-3-phenylacrylonitrile has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Investigated for its biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Iodophenyl)-3-phenylacrylonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various nucleophilic addition and substitution reactions. Its biological activity may be attributed to its ability to interact with cellular proteins and enzymes, leading to alterations in cellular functions and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Iodophenyl)-3-phenylacrylonitrile
- 2-(3-Bromophenyl)-3-phenylacrylonitrile
- 2-(3-Chlorophenyl)-3-phenylacrylonitrile
Uniqueness
2-(3-Iodophenyl)-3-phenylacrylonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications.
Propiedades
Número CAS |
7496-25-5 |
|---|---|
Fórmula molecular |
C15H10IN |
Peso molecular |
331.15 g/mol |
Nombre IUPAC |
(Z)-2-(3-iodophenyl)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C15H10IN/c16-15-8-4-7-13(10-15)14(11-17)9-12-5-2-1-3-6-12/h1-10H/b14-9+ |
Clave InChI |
BGCGZTNSYWRQMS-NTEUORMPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C(\C#N)/C2=CC(=CC=C2)I |
SMILES canónico |
C1=CC=C(C=C1)C=C(C#N)C2=CC(=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



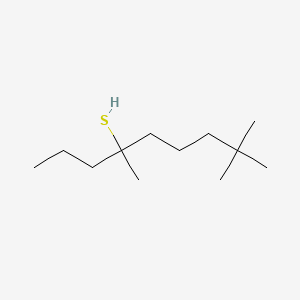

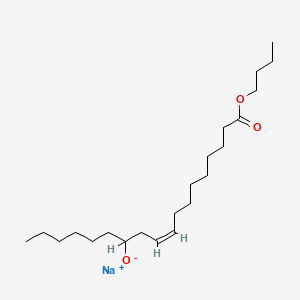
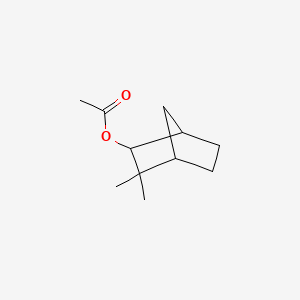
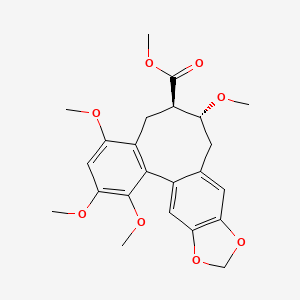
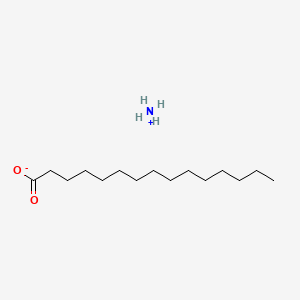
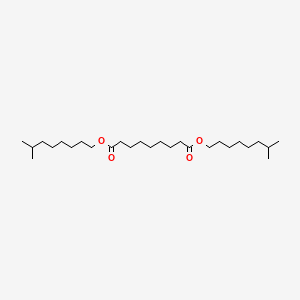

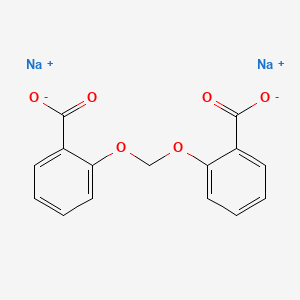



![9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-ethanediyl)bis-](/img/structure/B12657601.png)
